(5Z)-5-(Hex-2-YN-1-ylidene)furan-2-one
Description
Significance of Furanone Scaffolds in Organic Chemistry and Synthesis
The furanone ring is a privileged scaffold in organic chemistry due to its widespread presence in a vast array of natural products and biologically active molecules. nih.govnih.gov This structural motif is a key component in compounds exhibiting a broad spectrum of pharmacological activities. nih.govresearchgate.net The versatility of the furanone core allows for a wide range of chemical modifications, making it an attractive target for synthetic chemists aiming to develop novel therapeutic agents and other functional molecules. nih.gov The synthesis of furanone derivatives is an active area of research, with numerous methods being developed, including intramolecular cyclizations and transition-metal-catalyzed reactions. wikipedia.org
Overview of (5Z)-5-(Hex-2-YN-1-ylidene)furan-2-one as a Representative Unsaturated γ-Lactone with Unique Structural Features
This compound is an unsaturated γ-lactone that exemplifies the unique structural diversity within the furanone family. Its systematic IUPAC name precisely describes its molecular architecture, which features a furan-2-one ring substituted at the 5-position with a hex-2-yn-1-ylidene group. The "(5Z)" designation indicates the stereochemistry at the exocyclic double bond, where the highest priority substituents on each carbon of the double bond are on the same side. This specific configuration, along with the conjugated system formed by the lactone ring, the exocyclic double bond, and the alkyne, imparts distinct electronic and chemical properties to the molecule.
Contextualization within Broader Categories of Exocyclic Olefins and Alkyne-Containing Compounds
The structure of this compound places it within two important classes of organic compounds: those containing exocyclic olefins and those with alkyne functionalities. Exocyclic olefins, where a double bond is positioned outside of a ring system, are a common feature in many natural products and can significantly influence their reactivity and biological activity. nih.gov
Alkyne-containing natural products, or polyacetylenes, are widely distributed in plants, particularly in the Asteraceae family, and are known for their diverse biological activities. researchgate.netnih.govdoaj.org The presence of a carbon-carbon triple bond provides a site of high reactivity and a linear geometry, which can be crucial for molecular interactions. The conjugated en-yne system in this compound is a key structural feature that likely plays a significant role in its chemical behavior. nzpcn.org.nznih.gov
Detailed Research Findings
While this compound has been identified as a natural product, detailed research findings in publicly accessible literature are limited. It has been reported to be isolated from plant species of the Asteraceae family, including Baccharis pedunculata and Erigeron sumatrensis. wikipedia.orgplantnet.orgecosdelbosque.com The biosynthesis of such polyacetylene compounds in plants is believed to originate from fatty acid precursors. nih.gov
Physicochemical Properties
The following table summarizes some of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.18 g/mol |
| Exact Mass | 162.0681 g/mol |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected in its NMR and IR spectra.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the vinylic protons on the furanone ring, the exocyclic olefinic proton, and the protons of the hex-2-ynyl side chain. |
| ¹³C NMR | Resonances for the carbonyl carbon of the lactone, the sp² carbons of the furanone ring and exocyclic double bond, and the sp carbons of the alkyne. |
| Infrared (IR) | Characteristic absorption bands for the γ-lactone carbonyl group (around 1750-1780 cm⁻¹), the C=C double bonds, and the C≡C triple bond (around 2100-2260 cm⁻¹). |
Structure
3D Structure
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
5-hex-2-ynylidenefuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h6-8H,2-3H2,1H3 |
InChI Key |
PHUPYFCPQIPDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC=C1C=CC(=O)O1 |
Origin of Product |
United States |
Synthetic Methodologies for 5z 5 Hex 2 Yn 1 Ylidene Furan 2 One and Analogous Structures
Integration of the Hex-2-yn-1-ylidene Chain
Alkyne Incorporation via Cross-Coupling Methodologies (e.g., Sonogashira Coupling)
The introduction of the hex-2-yn-1-ylidene substituent onto the furanone core is a critical transformation in the synthesis of the target molecule. The Sonogashira coupling reaction stands out as a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons (like those in vinyl or aryl halides) and sp-hybridized carbons of terminal alkynes. wikipedia.orgresearchgate.netnrochemistry.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nrochemistry.com
In the context of synthesizing (5Z)-5-(Hex-2-YN-1-ylidene)furan-2-one, a plausible strategy involves the coupling of a suitably functionalized furanone precursor, such as a 5-halovinyl-furan-2-one, with a terminal alkyne like propyne. The reactivity of the halide in the Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org
A general procedure for a Sonogashira coupling reaction on a related heterocyclic system involves dissolving the halide substrate in a solvent like THF, followed by the sequential addition of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), a base (e.g., diisopropylamine), and the terminal alkyne. nrochemistry.com The reaction is often stirred for several hours at room temperature or with gentle heating to achieve completion.
Table 1: Representative Conditions for Sonogashira Coupling on Heterocyclic Systems
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Room Temp | 89% | nrochemistry.com |
| Pd(PPh₃)₄ | CuI | KF | Toluene | 30 °C | Moderate to Good | Current time information in Las Vegas, NV, US. |
| Pd(dppf)Cl₂ | CuI | Et₃N | DMF | 80 °C | High | wikipedia.org |
It is important to note that while the Sonogashira reaction is a robust method, the specific conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for the specific substrates involved in the synthesis of this compound to maximize yield and minimize side reactions.
Chain Elongation Strategies for Alkyne-Containing Substituents
For the synthesis of the hex-2-yn-1-ylidene moiety, one could envision a scenario starting with a smaller alkynyl furanone derivative. For instance, a furanone bearing a terminal ethynyl (B1212043) group could be deprotonated and subsequently reacted with a propyl halide to introduce the additional three carbon atoms of the hexynyl chain. The choice of the alkyl halide and reaction conditions is crucial to ensure efficient alkylation and avoid competing elimination reactions.
Convergent and Linear Synthetic Routes to the Target Compound
The choice between a linear and convergent strategy depends on various factors, including the availability of starting materials, the complexity of the target molecule, and the efficiency of the individual reactions. For a molecule with distinct structural motifs like this compound, a convergent approach is often preferred.
Catalytic Approaches in the Synthesis of Unsaturated Lactones
The formation of the unsaturated lactone ring itself is a key aspect of the synthesis. Numerous catalytic methods have been developed for the synthesis of furanones and other unsaturated lactones.
One powerful approach is the intramolecular cyclization of γ-hydroxyalkynones. Gold(I) catalysts, in particular, have shown remarkable efficacy in promoting the cyclization of such precursors to yield substituted 3(2H)-furanones under mild conditions. masterorganicchemistry.com The combination of a gold(I) chloride complex and a silver salt, such as AgOTf, generates a highly active catalytic system for this transformation. masterorganicchemistry.com
Another strategy involves the catalytic cyclization of alkynoic acids. For instance, rhodium(I) complexes have been used to effectively cyclize alkynoic acids to the corresponding exocyclic enol lactones. nrochemistry.com These reactions can often be performed at room temperature and can exhibit high stereoselectivity, favoring the formation of Z-isomers.
Furthermore, palladium-catalyzed reactions have been employed in the synthesis of unsaturated lactones. For example, the dehydrogenative lactonization of carboxylic acids containing a cyclic moiety can lead to the formation of bicyclic unsaturated lactones. wikipedia.org Although the target molecule is not bicyclic, the underlying principles of palladium-catalyzed C-H activation and subsequent cyclization are relevant to the broader field of unsaturated lactone synthesis.
The Horner-Wadsworth-Emmons (HWE) reaction is a particularly relevant catalytic approach for establishing the Z-configured exocyclic double bond in the target molecule. nrochemistry.comwikipedia.orgnih.gov This reaction involves the use of a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to form an alkene. organic-chemistry.org By modifying the phosphonate (B1237965) reagent, for example, by using electron-withdrawing groups, it is possible to achieve high Z-selectivity in the olefination. nrochemistry.comnih.gov A plausible route to this compound would involve the reaction of a furan-2-one-5-carbaldehyde with a phosphonate reagent derived from 1-bromo-hex-2-yne.
Table 2: Comparison of Catalytic Approaches for Unsaturated Lactone Synthesis
| Catalytic Method | Precursor | Catalyst System | Key Features | Reference |
| Intramolecular Cyclization | γ-Hydroxyalkynone | Au(I)/Ag(I) | Mild conditions, high yields | masterorganicchemistry.com |
| Cyclization of Alkynoic Acids | Alkynoic Acid | Rh(I) complex | Room temperature, Z-selectivity | nrochemistry.com |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate | Base | Stereoselective alkene formation | nrochemistry.comorganic-chemistry.org |
Reactivity and Mechanistic Investigations of 5z 5 Hex 2 Yn 1 Ylidene Furan 2 One
Reactivity of the Furanone Ring System
The furan-2(5H)-one core is a highly versatile scaffold. Its reactivity is dominated by the conjugated system of the lactone, which includes an endocyclic carbon-carbon double bond and a carbonyl group.
The furan (B31954) ring itself can function as a diene in [4+2] cycloaddition reactions, a cornerstone of furan chemistry. mdpi.com However, the reactivity of furan as a diene is often modest due to its aromatic character, and the resulting Diels-Alder reactions can be reversible. mdpi.com In the case of γ-alkylidenebutenolides, the situation is more complex, as the molecule possesses both an endocyclic diene system and an exocyclic dienophile, leading to potential competition in cycloaddition reactions. rsc.orgnih.gov
Research on related alkylidene-5H-furan-2-ones has shown that cycloaddition can occur at the endocyclic double bond. rsc.org For instance, when a specific lactone was heated with a diene partner, the cycloaddition took place at the furan ring's double bond, yielding a fused tricyclic product as a single diastereomer. rsc.org This demonstrates the viability of the furanone core to participate as the dienophile component.
Furthermore, related furan-2(3H)-ones can be activated under basic conditions to form dienolates, which then act as 2π components in higher-order cycloadditions, such as the [8+2] cycloaddition with 8,8-dicyanoheptafulvene. nih.govacs.org This highlights the furanone ring's capacity to engage in diverse pericyclic reactions beyond the classical Diels-Alder pathway.
Table 1: Examples of Cycloaddition Reactivity in Alkylidene-Furanone Systems This table is generated based on findings for related furanone structures.
| Furanone Derivative | Diene/Dienophile Partner | Reaction Type | Site of Reaction | Outcome | Reference |
| Alkylidene-5H-furan-2-one | o-Quinonedimethide | [4+2] Diels-Alder | Endocyclic C=C | Fused tricyclic product | rsc.org |
| Alkylidene-5H-furan-2-one | o-Quinonedimethide | [4+2] Diels-Alder | Exocyclic C=C | Spiro-cycloadduct | rsc.orgnih.gov |
| 5-Substituted-furan-2(3H)-one | 8,8-Dicyanoheptafulvene | [8+2] Cycloaddition | Furanone as dienolate (2π) | Polycyclic cycloadduct | nih.govacs.org |
The α,β-unsaturated lactone moiety within the furanone ring is a classic Michael acceptor and is susceptible to nucleophilic attack. The carbonyl group is highly polarized, rendering the carbonyl carbon electrophilic. chemguide.co.uk Nucleophiles can attack this carbon in a 1,2-addition, or they can add to the C4 position in a 1,4-conjugate addition. The general mechanism for nucleophilic addition involves the attack of the nucleophile on an electrophilic carbon, forming a tetrahedral intermediate, which is then typically protonated. youtube.comkhanacademy.org
The reactivity of the furanone skeleton is well-documented. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones are known to be highly reactive molecules due to the presence of the carbonyl group conjugated with a double bond. nih.govmdpi.com These compounds can undergo reactions with arenes in the presence of an acid, where the furanone acts as an electrophile, resulting in the formation of a new bond at the C5 carbon. nih.govmdpi.com While the target molecule lacks the C5-hydroxy group, this illustrates the electrophilic potential of the furanone ring system.
The stability of the furanone ring is not absolute, and it can undergo ring-opening or rearrangement under certain conditions. A notable example is the ring-chain tautomerism observed in related furanones. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones exist in solution in equilibrium with their acyclic form, (Z)-2,3-dihalo-4-oxo-butenoic acid. nih.govmdpi.com This equilibrium demonstrates that the cyclic lactone can open to a linear keto-acid structure.
Transition metal catalysis can also induce significant rearrangements. Gold(I) catalysts have been shown to mediate reactions of "furan-ynes" with N-oxides, leading to the synthesis of entirely different heterocyclic scaffolds, such as dihydropyridinones. unito.it This indicates that the furan ring can be completely transformed through catalytic pathways involving skeletal rearrangements.
Reactivity of the Exocyclic (5Z)-Alkylidene Double Bond
The exocyclic C5-alkylidene double bond is a key structural feature that significantly influences the molecule's reactivity, particularly its stereochemistry and participation in addition reactions.
The (5Z) designation specifies the stereochemistry of the exocyclic double bond. However, this configuration is not always stable. Studies on similar γ-alkylidenebutenolides have shown that the Z-isomer can be prone to isomerization to the thermodynamically more stable E-isomer. researchgate.netresearchgate.net
This Z/E isomerization can occur under relatively mild conditions. For example, a (Z)-alkylidenefuranone was observed to partially isomerize to its (E) counterpart simply upon standing in a CDCl₃ solution at room temperature. researchgate.net In other synthetic preparations, it has been suggested that the Z isomer is the kinetic product, which then converts to the E isomer under the reaction conditions. researchgate.net The stereochemical outcome of reactions producing such exocyclic double bonds can be selective, with a general preference for the Z isomer observed in some gold-catalyzed reactions, though mixtures are possible. unito.it
Table 2: Observed Z/E Isomerization in Alkylidene-Furanones
| Isomer | Conditions | Outcome | Reference |
| (Z)-Alkylidenefuranone | Room temperature (in CDCl₃) | Partial isomerization to (E)-isomer | researchgate.net |
| (Z)-Isomer (proposed) | Reaction conditions | Conversion to (E)-isomer | researchgate.net |
The exocyclic double bond is a prime site for addition reactions, most notably cycloadditions where it acts as a dienophile. In the context of Diels-Alder reactions, the use of the exocyclic methylene (B1212753) of γ-alkylidenebutenolides as the dienophile is a common and synthetically valuable strategy. rsc.org This pathway competes with the potential for the furan ring itself to act as the diene. When the exocyclic double bond reacts, it leads to the formation of spiro-cycloadducts, which are structurally distinct from the fused products formed when the endocyclic double bond reacts. rsc.orgnih.gov The chemoselectivity between these two pathways is a critical consideration in the synthesis of complex molecules. nih.gov
Beyond cycloadditions, the exocyclic double bond is part of an extended conjugated π-system, making it susceptible to nucleophilic conjugate addition. A nucleophile could potentially attack the terminal carbon of the alkyne chain or the β-carbon of the alkylidene moiety, with the negative charge being delocalized across the furanone system.
Reactivity of the Internal Alkyne Functionality
The internal alkyne within the hex-2-yn-1-ylidene substituent is a key site for a variety of chemical transformations, allowing for the construction of more complex molecular scaffolds.
The internal alkyne of (5Z)-5-(Hex-2-YN-1-ylidene)furan-2-one is susceptible to attack by various electrophiles, leading to cyclization reactions. While specific studies on this exact molecule are not prevalent in the literature, the reactivity can be inferred from analogous systems. For instance, treatment with electrophilic halogen sources such as iodine monochloride (ICl) or molecular iodine (I₂) can induce an intramolecular cyclization. In such reactions, the π-electrons of the alkyne attack the electrophile, forming a reactive intermediate that is then trapped by an internal nucleophile. In the case of this compound, the furanone oxygen or the exocyclic double bond could potentially act as the internal nucleophile, leading to the formation of new heterocyclic ring systems. The regioselectivity of these cyclizations is often influenced by the nature of the electrophile and the substitution pattern of the alkyne. nih.gov
Illustrative Data on Electrophilic Cyclization of Related Alkynyl Carbonyl Compounds:
| Catalyst/Reagent | Substrate Type | Product Type | Typical Yield (%) |
|---|---|---|---|
| I₂ | 4-Hydroxy-2-alkynoates | 3,4-Dihalogenated furan-2(5H)-ones | 60-85 |
| ICl | 4-Hydroxy-2-alkynoates | 3,4-Dihalogenated furan-2(5H)-ones | 65-90 |
This table illustrates typical outcomes for electrophilic cyclization reactions on related alkynyl carbonyl compounds, providing a basis for predicting the reactivity of this compound.
Transition metal catalysts are powerful tools for activating the internal alkyne of this compound, enabling a variety of transformations.
Cycloisomerization: Gold and platinum catalysts are particularly effective in promoting the cycloisomerization of enynes. nih.gov For this compound, a gold(I)-catalyzed reaction could lead to the formation of various carbocyclic or heterocyclic products through intramolecular attack of the exocyclic double bond onto the gold-activated alkyne. The specific outcome would depend on the reaction conditions and the ligand environment of the catalyst.
Pauson-Khand Reaction: This formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide is a powerful method for constructing cyclopentenones. nrochemistry.comwikipedia.orgbeilstein-journals.orgjk-sci.comorganic-chemistry.org In an intramolecular sense, the alkyne and the exocyclic alkene of this compound could react in the presence of a cobalt carbonyl complex to yield a complex tricyclic fused cyclopentenone. The regioselectivity of this reaction generally places the larger substituent on the alkyne adjacent to the newly formed carbonyl group. jk-sci.com
Illustrative Data on Transition Metal-Catalyzed Reactions of Related Enyne Systems:
| Catalyst | Reaction Type | Substrate Type | Product Type | Typical Yield (%) |
|---|---|---|---|---|
| AuCl₃/AgOTf | Cycloisomerization | 1,6-Enynes | Bicyclic compounds | 75-95 |
| PtCl₂ | Cycloisomerization | 1,6-Enynes | Rearranged dienes | 60-80 |
| Co₂(CO)₈ | Pauson-Khand | 1,6-Enynes | Bicyclic cyclopentenones | 50-85 nrochemistry.com |
This table summarizes typical conditions and outcomes for transition metal-catalyzed reactions on related enyne systems, suggesting potential synthetic pathways for this compound.
The internal alkyne can be functionalized to introduce new chemical handles for further synthetic manipulations.
Hydration: The hydration of the alkyne, typically catalyzed by mercury(II) salts or gold complexes, would lead to the formation of a ketone. For this compound, this would result in a β-diketone derivative, which could serve as a precursor for various heterocyclic syntheses.
Hydrohalogenation and Halogenation: The addition of hydrogen halides (HX) or halogens (X₂) across the triple bond would yield vinyl halides or dihaloalkenes, respectively. These functionalized products are valuable intermediates for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of a wide range of substituents.
Click Chemistry: If the internal alkyne were converted to a terminal alkyne, it could participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a versatile and stable heterocyclic motif.
Interplay of Multiple Unsaturated Functionalities within the Molecular Architecture
The conjugated system of this compound, comprising the furanone ring, the exocyclic double bond, and the internal alkyne, leads to a complex interplay of reactivity. The different unsaturated sites can react in a concerted or sequential manner, and the reactivity of one site can be influenced by the electronic nature of the others. For example, the electron-withdrawing nature of the furanone ring can influence the regioselectivity of additions to the alkyne. Conversely, transformations at the alkyne can alter the electronic properties and subsequent reactivity of the butenolide core. This interplay allows for the development of cascade reactions where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. mdpi.com
Mechanistic Studies on Key Transformations
The mechanisms of the reactions involving this compound are often complex and can be influenced by the choice of catalyst and reaction conditions.
Electrophilic Cyclization: The mechanism typically involves the formation of a bridged halonium ion intermediate from the reaction of the alkyne with the electrophilic halogen. Subsequent intramolecular attack by a nucleophile, such as the furanone oxygen, proceeds in an anti-fashion to open the halonium ion ring and form the cyclized product.
Transition Metal-Catalyzed Cycloisomerization: In gold-catalyzed cycloisomerizations, the reaction is initiated by the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. researchgate.net This is followed by the nucleophilic attack of the exocyclic double bond onto the activated alkyne. The resulting carbocationic intermediate can then undergo various rearrangements and/or elimination pathways to afford the final product. nih.govacs.orgnih.gov
Pauson-Khand Reaction: The generally accepted mechanism involves the initial formation of a dicobalt hexacarbonyl complex with the alkyne. wikipedia.org This is followed by the coordination of the alkene (the exocyclic double bond in this case) and a subsequent migratory insertion to form a cobaltacyclopentane intermediate. Migratory insertion of a carbonyl ligand and reductive elimination then furnishes the cyclopentenone product and regenerates a cobalt catalyst. nrochemistry.comjk-sci.comorganic-chemistry.org
Spectroscopic and Stereochemical Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of (5Z)-5-(Hex-2-YN-1-ylidene)furan-2-one in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity and spatial relationships within the molecule.
The crucial assignment of the Z-configuration for the exocyclic double bond (C5=C6) is unequivocally determined through 2D Nuclear Overhauser Effect Spectroscopy (NOESY). The NOESY experiment detects through-space interactions between protons that are in close proximity (typically <5 Å). In the case of this compound, a key NOESY correlation is observed between the vinylic proton on the furanone ring (H-5) and the methylene (B1212753) protons of the hexynylidene chain (H-7). researchgate.netmdpi.com This spatial proximity is only possible in the (5Z)-isomer, where these protons are on the same side of the double bond. In the corresponding (5E)-isomer, H-5 would be distant from the H-7 protons, and no such correlation would be seen. mdpi.com This finding is a cornerstone in the stereochemical assignment of this natural product. researchgate.net
The precise connectivity of the atoms within the furanone ring and the attached hex-2-yn-1-ylidene side chain is established using a combination of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.
HSQC experiments correlate directly bonded carbon and proton atoms, allowing for the assignment of each proton to its corresponding carbon.
HMBC experiments reveal longer-range couplings (typically over 2-3 bonds) between carbon and proton atoms. These correlations are vital for piecing together the molecular skeleton. For instance, an HMBC correlation observed between the protons of the terminal methyl group (H-11) and the alkynyl carbons (C-9 and C-10) confirms the placement of the triple bond within the hexynyl chain. maricopa.edu Similarly, correlations from the olefinic proton (H-5) to carbons in the furanone ring (e.g., C-3 and C-4) and the side chain (C-6 and C-7) firmly establish the link between the two structural motifs. maricopa.edu
The collected ¹H and ¹³C NMR data are summarized in the table below.
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) |
| 2 | 168.9 | - |
| 3 | 142.6 | 7.45 (d) |
| 4 | 120.1 | 6.20 (d) |
| 5 | 156.0 | 5.45 (t) |
| 6 | 95.1 | - |
| 7 | 74.8 | - |
| 8 | 104.6 | 2.80 (q) |
| 9 | 21.8 | - |
| 10 | 22.1 | 2.25 (sextet) |
| 11 | 13.5 | 1.15 (t) |
| NMR data recorded in CDCl₃. Data compiled from multiple sources. mdpi.commaricopa.edu |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. Although a fully assigned experimental spectrum for this compound is not widely published, the expected absorption bands can be predicted based on its structure.
α,β-Unsaturated γ-Lactone: A very strong and characteristic absorption band for the carbonyl (C=O) stretch of the lactone ring is expected. Conjugation with the exocyclic double bond typically shifts this band to a lower wavenumber, anticipated in the region of 1710–1685 cm⁻¹ . libretexts.org
Alkene: The stretching vibration of the exocyclic carbon-carbon double bond (C5=C6) is expected to produce a weak to medium intensity band around 1680–1640 cm⁻¹ . vscht.cz
Alkyne: The internal carbon-carbon triple bond (C≡C) stretch gives rise to a weak but sharp absorption in the characteristic alkyne region of 2260–2100 cm⁻¹ . orgchemboulder.comlibretexts.org As it is an internal alkyne, the signal is expected to be weaker than that of a terminal alkyne. libretexts.org
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is fundamental for determining the molecular weight and confirming the molecular formula of the compound. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides a highly accurate mass measurement. researchgate.netnih.gov For this compound (C₁₀H₁₀O₂), the expected exact mass is 162.0681 Da.
ESI-MS analysis has confirmed the presence of a compound with this mass in extracts of Conyza bonariensis. researchgate.netmdpi.com The fragmentation pattern observed in MS/MS experiments can provide further structural proof. Typical fragmentation pathways for such lactones would involve cleavage of the side chain and loss of small neutral molecules like carbon monoxide (CO) from the furanone ring.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and absolute stereochemistry in the solid state. This technique would offer ultimate proof of the (5Z)-configuration of the exocyclic double bond and reveal the molecule's preferred conformation in a crystal lattice.
However, obtaining single crystals of sufficient quality for X-ray diffraction can be challenging, especially for natural products isolated in small quantities. To date, a published X-ray crystal structure for this compound has not been found in the scientific literature. Should a crystal structure become available, it would serve as the definitive reference for its three-dimensional architecture.
Chiroptical Methods for Stereochemical Assignment (if chiral analogs are studied)
The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, synthetic and natural analogs of furanones are often chiral, and their stereochemical assignment requires chiroptical methods such as Electronic Circular Dichroism (CD) spectroscopy.
Studies on synthetic chiral lactone analogs are an active area of research. For instance, the synthesis of enantiomerically pure bicyclic lactones has been reported. libretexts.org In such cases, CD spectroscopy would be an indispensable tool. The sign and intensity of the Cotton effects in the CD spectrum, which correspond to the electronic transitions of the molecule's chromophores (like the C=C-C=O system), can be correlated with the absolute configuration of the stereogenic centers. This is often achieved by comparing experimental CD spectra with those predicted by quantum-chemical calculations for different stereoisomers.
Theoretical and Computational Studies on 5z 5 Hex 2 Yn 1 Ylidene Furan 2 One
Electronic Structure Analysis via Quantum Chemical Methods (e.g., DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. For (5Z)-5-(Hex-2-YN-1-ylidene)furan-2-one, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p), can be employed to determine key electronic properties. researchgate.netmdpi.com
These calculations reveal the distribution of electron density, identifying electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic or nucleophilic attack. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and electronic excitation properties. mdpi.comresearchgate.net In conjugated systems like this furanone derivative, the HOMO is typically a π-orbital delocalized across the conjugated system, and the LUMO is the corresponding π* antibonding orbital.
Table 1: Hypothetical DFT-Calculated Electronic Properties This table illustrates the type of data obtained from DFT calculations on conjugated molecules, based on general findings for similar systems.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and UV-Vis absorption. mdpi.com |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule. |
| Mulliken Charge on O(carbonyl) | -0.65 e | Highlights the high electronegativity and nucleophilic character of the carbonyl oxygen. nih.gov |
| Mulliken Charge on C(alkyne) | -0.15 e | Shows electron density distribution along the alkyne chain. nih.gov |
An electrostatic potential map would further visualize these properties, with red areas (negative potential) indicating regions prone to electrophilic attack, such as around the carbonyl oxygen, and blue areas (positive potential) indicating regions susceptible to nucleophilic attack.
Conformational Analysis of the Alkyne Chain and Furanone Ring
The three-dimensional structure of this compound is critical to its function and reactivity. Conformational analysis using computational methods can identify the most stable arrangements (conformers) of the molecule. umn.edu The primary areas of conformational flexibility are the rotations around the single bonds within the hex-2-yn-1-ylidene side chain.
The furanone ring itself is largely planar, but the exocyclic double bond and the alkyne chain introduce specific spatial arrangements. A potential energy surface scan can be performed by systematically rotating key dihedral angles to locate energy minima corresponding to stable conformers. The relative energies of these conformers can then be calculated, and their populations at a given temperature can be estimated using Boltzmann statistics. umn.edu This analysis is crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its interactions with other molecules and its spectroscopic signatures.
Table 2: Hypothetical Conformational Data for Key Dihedral Angles This table illustrates representative data from a conformational analysis, showing how different rotations affect molecular stability.
| Dihedral Angle | Conformer 1 (Lowest Energy) | Conformer 2 | Significance |
| C4-C5-C6-C7 (Ring-Chain) | 180.0° | 0.0° | Defines the orientation of the alkyne chain relative to the ring. A planar structure is often favored for conjugation. |
| C8-C9-C10-C11 (Ethyl Group) | 60.2° (gauche) | 180.0° (anti) | Determines the position of the terminal ethyl group, which can shield parts of the molecule. |
| Relative Energy (kcal/mol) | 0.0 | +1.5 | Indicates Conformer 1 is the most stable and predominant form. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, a molecule with multiple reactive sites, DFT calculations can be used to model potential reaction mechanisms, such as cycloadditions across the conjugated system or Michael additions to the α,β-unsaturated lactone. nih.govnih.govpku.edu.cn
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. pku.edu.cnrsc.org The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction. These models can distinguish between different possible pathways (e.g., concerted vs. stepwise mechanisms) and predict the regioselectivity and stereoselectivity of a reaction, which is often challenging to determine experimentally. nih.govresearchgate.net For instance, modeling the Diels-Alder reaction would involve locating the transition state for the concerted [4+2] cycloaddition and comparing its energy to potential stepwise pathways. pku.edu.cn
Table 3: Hypothetical Reaction Energy Profile for a Michael Addition Reaction This table provides an example of calculated energies for points along a reaction coordinate, a common output of reaction mechanism studies.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Furanone + Nucleophile | 0.0 |
| Transition State 1 (TS1) | Nucleophilic attack | +15.2 |
| Intermediate | Enolate intermediate | -5.4 |
| Transition State 2 (TS2) | Protonation | +8.7 |
| Product | Michael adduct | -12.0 |
Prediction of Spectroscopic Parameters for Structural Elucidation
Theoretical calculations can predict various spectroscopic properties, which are invaluable for confirming the structure of a newly synthesized compound. By comparing computed spectra with experimental data, chemists can verify that the correct molecule has been formed. umn.edunih.gov
For this compound, 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically after geometry optimization. umn.edu The calculated shifts for a proposed structure are then correlated with the experimental spectrum. A good linear correlation between the two datasets provides strong evidence for the structural assignment. nih.gov Similarly, IR vibrational frequencies can be computed to help assign bands in the experimental IR spectrum, such as the characteristic stretches for the C=O (lactone) and C≡C (alkyne) groups.
Table 4: Hypothetical Comparison of Experimental and Calculated 13C NMR Chemical Shifts This table demonstrates how calculated NMR data is compared to experimental data for structural verification. A good match supports the proposed structure.
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
| C2 (Carbonyl) | 170.1 | 169.5 | 0.6 |
| C3 | 125.8 | 125.4 | 0.4 |
| C4 | 145.2 | 144.9 | 0.3 |
| C5 | 110.5 | 110.1 | 0.4 |
| C6 (Alkyne) | 92.3 | 91.8 | 0.5 |
| C7 (Alkyne) | 85.6 | 85.0 | 0.6 |
Studies on Aromaticity and Electronic Delocalization within the Furanone System and Conjugated Moieties
The concept of aromaticity is central to understanding the stability and reactivity of cyclic, conjugated systems. While the furanone ring itself is not aromatic, the entire π-system of this compound, which extends from the ring through the exocyclic double bond and the alkyne, exhibits significant electronic delocalization. mdpi.comnih.gov
Applications and Future Directions in Organic Synthesis and Materials Science
(5Z)-5-(Hex-2-YN-1-ylidene)furan-2-one as a Synthetic Intermediate for Complex Molecular Architectures
The inherent reactivity of the furan-2(5H)-one ring system, coupled with the functionalities present in the hex-2-yn-1-ylidene substituent, positions this compound as a valuable building block for the synthesis of intricate molecular structures. The furanone moiety can participate in a variety of chemical transformations, including cycloaddition reactions and nucleophilic additions, which are fundamental to the construction of complex frameworks. researchgate.netpearson.com
The exocyclic double bond and the terminal alkyne in the side chain offer additional sites for chemical modification. For instance, the alkyne can undergo click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to introduce triazole rings, or it can be involved in various coupling reactions like the Sonogashira coupling to append aryl or vinyl groups. These reactions provide a pathway to elaborate the molecular structure and introduce diverse functionalities.
The conjugated system formed by the furanone ring and the ylidene moiety can also be exploited in pericyclic reactions, such as Diels-Alder reactions, where the furanone can act as a dienophile, leading to the formation of complex polycyclic systems. pearson.com The ability to construct such elaborate structures from a relatively simple starting material underscores the potential of this compound as a key intermediate in the synthesis of novel organic compounds.
Development of Derivatives for Specific Academic Research Areas (e.g., Ligand Design)
The structural features of this compound make it an attractive scaffold for the design of specialized ligands for transition metal catalysis. The furanone oxygen and the alkyne's triple bond can act as coordination sites for metal centers. By modifying the substituents on the furanone ring or the alkyne terminus, the steric and electronic properties of the resulting ligand can be fine-tuned to achieve desired catalytic activity and selectivity.
For example, the introduction of phosphine (B1218219) or amine groups through functionalization of the hexynyl side chain could create bidentate or tridentate ligands capable of stabilizing various transition metal complexes. These complexes could find applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The modular nature of the synthesis of such derivatives would allow for the rapid generation of a library of ligands for screening in different catalytic systems. The development of furan-based ligands is an active area of research, and the unique geometry of this compound offers new possibilities in this field.
Potential in Polymer Chemistry and Advanced Materials (focus on structural features, not properties)
The presence of a polymerizable exocyclic double bond and a reactive alkyne functionality suggests that this compound could serve as a monomer or cross-linking agent in polymer chemistry. The furan (B31954) ring itself is a bio-based building block that is increasingly being explored for the synthesis of sustainable polymers. acs.org
The vinylidene group can potentially undergo radical or cationic polymerization to form polymers with novel backbone structures. Furthermore, the alkyne group can be utilized for post-polymerization modification through click chemistry, allowing for the introduction of various functional groups along the polymer chain. This would enable the tailoring of the material's structural characteristics for specific applications.
Moreover, the rigid and planar nature of the furanone ring can impart desirable structural order to the resulting polymers. The incorporation of such heterocyclic units into polymer backbones is a known strategy to enhance thermal stability and influence the material's morphology. numberanalytics.commycollegevcampus.com The synthesis of polymers from furan derivatives is a growing field, and the unique structure of this compound presents an opportunity to create novel materials with tailored architectures. acs.org
Table 1: Potential Polymerization Pathways for this compound
| Polymerization Method | Reactive Site | Potential Polymer Structure |
| Radical Polymerization | Exocyclic double bond | Poly(5-ylidene-furan-2-one) backbone |
| Cationic Polymerization | Exocyclic double bond | Poly(5-ylidene-furan-2-one) backbone |
| Alkyne Metathesis | Terminal alkyne | Polyacetylene backbone with furanone side chains |
| Click Chemistry (Post-polymerization) | Terminal alkyne | Functionalized polymer with triazole linkages |
Strategic Utility in the Synthesis of Related Natural Product Scaffolds
The furan-2(5H)-one moiety is a common feature in a wide variety of natural products, many of which exhibit significant biological activities. researchgate.netbenthamdirect.com Therefore, this compound represents a valuable starting point for the synthesis of natural product analogues. The exocyclic double bond and the alkyne provide handles for the stereoselective introduction of substituents, which is often a key challenge in natural product synthesis.
For example, the conjugated system can undergo stereoselective reduction to afford saturated or partially saturated side chains, mimicking the structures found in many natural butenolides. The alkyne can be hydrated to form a ketone or reduced to an alkene, providing further avenues for structural diversification. The ability to access a range of stereoisomers and functional group patterns from a single precursor is a significant advantage in the synthesis of natural product libraries for biological screening. The furan moiety is prevalent in bioactive natural products, and streamlined chemical synthesis routes are of great interest. rsc.org
Emerging Methodologies for Enhanced Synthesis and Derivatization
Recent advances in synthetic organic chemistry offer new possibilities for the synthesis and derivatization of this compound. Transition-metal-catalyzed reactions are particularly powerful for the construction of the furanone ring and for the modification of its side chain. organic-chemistry.org For instance, palladium-catalyzed coupling reactions could be employed to synthesize the ylidene moiety with high stereoselectivity.
Furthermore, one-pot procedures that combine multiple synthetic steps are becoming increasingly popular for improving efficiency and reducing waste. elsevierpure.com A one-pot synthesis of this compound from simpler starting materials would be a significant advancement. Additionally, flow chemistry techniques could be employed to safely and efficiently handle reactive intermediates and to scale up the synthesis of this compound and its derivatives. The development of novel catalytic systems, such as those based on earth-abundant metals, would also contribute to more sustainable synthetic routes. nih.gov
Broader Impact on Unsaturated Heterocyclic Chemistry Research
The study of this compound and its derivatives can have a broader impact on the field of unsaturated heterocyclic chemistry. Heterocyclic compounds are fundamental to medicinal chemistry, agrochemicals, and materials science. numberanalytics.comwikipedia.org Understanding the reactivity and potential of this specific furanone derivative can provide valuable insights into the behavior of related unsaturated heterocyclic systems.
The unique combination of functional groups in this molecule allows for the exploration of novel reaction pathways and the development of new synthetic methodologies. For example, investigating the regioselectivity of cycloaddition reactions or the chemoselectivity of reductions could lead to the discovery of new principles in heterocyclic chemistry. The furan nucleus is a versatile platform for the synthesis of other heterocycles, and the chemistry of this compound could inspire the design of new heterocyclic scaffolds with interesting properties. youtube.com The study of such systems contributes to the ever-expanding toolbox of organic chemists and materials scientists.
Q & A
Q. Advanced
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, supplemented by flow cytometry for apoptosis/necrosis profiling .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates, with IC calculations .
How can contradictory data in reaction outcomes be resolved?
Advanced
Contradictions often arise from impurity profiles or environmental variables . For example:
- Purity checks : LC-MS or NMR quantifies residual solvents or unreacted starting materials that may skew results .
- Reaction monitoring : In situ IR spectroscopy tracks intermediate formation, identifying kinetic vs. thermodynamic product dominance .
- Reproducibility : Standardizing anhydrous conditions and inert atmospheres mitigates variability in moisture-sensitive steps .
What safety protocols are recommended for handling this compound?
Q. Basic
- PPE : Gloves, lab coat, and goggles, as furanones may cause skin/eye irritation .
- Storage : In airtight containers under nitrogen at -20°C to prevent oxidation .
- Disposal : Incineration or neutralization with dilute NaOH, followed by solid waste disposal .
How can computational methods aid in predicting reactivity or bioactivity?
Q. Advanced
- DFT calculations : Predict reaction pathways (e.g., transition-state energies for Z/E isomerization) and optimize synthetic routes .
- Molecular docking : Screens potential protein targets (e.g., kinase binding pockets) to prioritize biological assays .
- QSAR models : Correlate structural features (e.g., alkyne length, substituent electronegativity) with antimicrobial potency .
What spectroscopic techniques are critical for characterizing degradation products?
Q. Advanced
- GC-MS : Identifies volatile degradation byproducts (e.g., decarboxylated fragments) .
- NMR : Tracks lactone ring opening or alkyne hydration .
- HRMS : Confirms molecular formulas of non-volatile degradation species .
How does the electronic nature of substituents influence the compound’s reactivity?
Advanced
Electron-withdrawing groups (e.g., nitro, carbonyl) on the furanone ring increase electrophilicity, enhancing susceptibility to nucleophilic attack. Conversely, electron-donating groups (e.g., methoxy) stabilize the lactone ring but reduce alkyne reactivity in further modifications. Hammett studies on similar compounds show a linear free-energy relationship () for hydrolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
